2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol
Brand Name: Vulcanchem
CAS No.: 164061-42-1
VCID: VC17347556
InChI: InChI=1S/C10H10N2O2/c1-7-11-4-5-12(7)9-6-8(13)2-3-10(9)14/h2-6,13-14H,1H3
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol

CAS No.: 164061-42-1

Cat. No.: VC17347556

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol - 164061-42-1

Specification

CAS No. 164061-42-1
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 2-(2-methylimidazol-1-yl)benzene-1,4-diol
Standard InChI InChI=1S/C10H10N2O2/c1-7-11-4-5-12(7)9-6-8(13)2-3-10(9)14/h2-6,13-14H,1H3
Standard InChI Key XSWNVDUACVHDRW-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CN1C2=C(C=CC(=C2)O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzene ring substituted at positions 1 and 4 with hydroxyl groups and at position 2 with a 2-methylimidazole moiety. The IUPAC name, 2-(2-methylimidazol-1-yl)benzene-1,4-diol, reflects this arrangement. Key structural descriptors include:

PropertyValue
Molecular FormulaC10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight190.20 g/mol
SMILESCC1=NC=CN1C2=C(C=CC(=C2)O)O
InChI KeyXSWNVDUACVHDRW-UHFFFAOYSA-N

The planar imidazole ring and hydroxyl groups facilitate hydrogen bonding and π-π stacking, critical for binding to biological targets .

Comparative Analysis with Analogues

Table 1 contrasts this compound with structurally related imidazole derivatives:

Compound NameCAS No.Molecular FormulaMolecular Weight (g/mol)Key Differences
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol164061-42-1C10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{2}190.20Methyl group at imidazole C2
1,4-Benzenediol, 2-(1H-imidazol-1-yl)-75056-81-4C9H8N2O2\text{C}_{9}\text{H}_{8}\text{N}_{2}\text{O}_{2}176.17No methyl substituent
1,4-Di(1H-imidazol-1-yl)benzene25372-07-0C12H10N4\text{C}_{12}\text{H}_{10}\text{N}_{4}210.24Two imidazole groups

The methyl group in 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol enhances steric bulk and electron-donating effects, potentially improving binding specificity in enzymatic interactions .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via nucleophilic substitution reactions, where 2-methylimidazole reacts with a dihydroxybenzene derivative under basic conditions. Key steps include:

  • Protection of Hydroxyl Groups: Temporarily masking reactive -OH groups to prevent side reactions.

  • Coupling Reaction: Imidazole substitution at the benzene ring’s C2 position using catalysts like palladium or copper.

  • Deprotection: Restoring hydroxyl groups via acid or base hydrolysis.

Analytical Validation

Post-synthesis, structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR reveals proton environments (e.g., imidazole protons at δ 7.2–7.5 ppm, aromatic protons at δ 6.8–7.0 ppm).

  • Infrared Spectroscopy (IR): Peaks at 3200–3400 cm1^{-1} (-OH stretch) and 1600 cm1^{-1} (C=N stretch).

  • Mass Spectrometry: Molecular ion peak at m/z 190.20 [M+^+] and fragmentation patterns consistent with imidazole cleavage.

Material Science Applications

Coordination Polymers

The compound serves as a ligand in metal-organic frameworks (MOFs). For example, coordination with Zn2+^{2+} yields a porous structure with a surface area of 450 m2^2/g, suitable for gas storage .

Catalysis

In cross-coupling reactions, palladium complexes of this compound achieve 92% yield in Suzuki-Miyaura couplings, outperforming traditional triphenylphosphine ligands .

Future Directions

Ongoing research focuses on:

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability.

  • Hybrid Materials: Combining with graphene oxide for enhanced electrocatalytic performance.

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